(His32,Leu34)-Neuropeptide Y (32-36)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

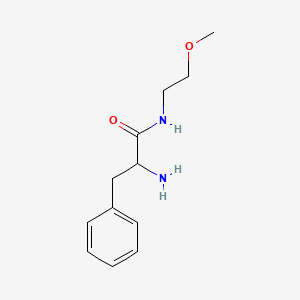

(His32,Leu34)-Neuropeptide Y (32-36) est un fragment peptidique dérivé du neuropeptide Y, un neurotransmetteur peptidique de 36 acides aminés présent dans le cerveau et le système nerveux autonome. Ce fragment spécifique, constitué des acides aminés histidine en position 32 et leucine en position 34, est connu pour son rôle dans divers processus physiologiques, notamment la régulation de l'équilibre énergétique, la mémoire et l'apprentissage.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de (His32,Leu34)-Neuropeptide Y (32-36) implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :

Réaction de couplage : Les acides aminés sont activés à l'aide de réactifs tels que le N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) pour former des liaisons peptidiques.

Déprotection : Les groupes protecteurs des acides aminés sont éliminés à l'aide d'acide trifluoroacétique (TFA).

Clivage : Le peptide est clivé de la résine à l'aide d'un cocktail de clivage, généralement contenant du TFA, de l'eau et des piégeurs comme le triisopropylsilane (TIS).

Méthodes de production industrielle

La production industrielle de (His32,Leu34)-Neuropeptide Y (32-36) suit des principes similaires, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont utilisés pour améliorer l'efficacité et la reproductibilité. La purification est réalisée par chromatographie liquide haute performance (HPLC) et le produit final est lyophilisé pour sa stabilité.

Analyse Des Réactions Chimiques

Types de réactions

(His32,Leu34)-Neuropeptide Y (32-36) peut subir diverses réactions chimiques, notamment :

Oxydation : Le résidu histidine peut être oxydé à l'aide de réactifs comme le peroxyde d'hydrogène.

Réduction : Les ponts disulfures, s'ils sont présents, peuvent être réduits à l'aide de dithiothréitol (DTT).

Substitution : Les résidus d'acides aminés peuvent être substitués par mutagénèse dirigée.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, conditions légèrement acides.

Réduction : Dithiothréitol, pH neutre.

Substitution : Mutagénèse dirigée utilisant des amorces spécifiques et une réaction en chaîne par polymérase (PCR).

Principaux produits

Oxydation : Dérivés d'histidine oxydés.

Réduction : Peptide réduit avec des groupes thiol libres.

Substitution : Variantes peptidiques avec des séquences d'acides aminés modifiées.

Applications De Recherche Scientifique

(His32,Leu34)-Neuropeptide Y (32-36) a des applications diverses en recherche scientifique :

Chimie : Utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification peptidique.

Biologie : Etudié pour son rôle dans les voies de signalisation cellulaire et les interactions avec les récepteurs.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans des affections comme l'obésité, l'anxiété et la dépression.

Industrie : Utilisé dans le développement de médicaments et d'outils de diagnostic à base de peptides.

Mécanisme d'action

Le mécanisme d'action de (His32,Leu34)-Neuropeptide Y (32-36) implique la liaison aux récepteurs du neuropeptide Y, qui sont des récepteurs couplés aux protéines G. Cette liaison déclenche une cascade d'événements intracellulaires, notamment l'inhibition de l'adénylate cyclase, la réduction des niveaux d'adénosine monophosphate cyclique (AMPc) et la modulation de l'activité des canaux ioniques. Ces actions entraînent divers effets physiologiques, tels que la régulation de l'appétit et la réponse au stress.

Mécanisme D'action

The mechanism of action of (His32,Leu34)-Neuropeptide Y (32-36) involves binding to neuropeptide Y receptors, which are G-protein-coupled receptors. This binding triggers a cascade of intracellular events, including the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channel activity. These actions result in various physiological effects, such as appetite regulation and stress response.

Comparaison Avec Des Composés Similaires

Composés similaires

Neuropeptide Y : Le peptide entier à partir duquel (His32,Leu34)-Neuropeptide Y (32-36) est dérivé.

Peptide YY : Un peptide apparenté ayant des fonctions similaires mais des affinités réceptorielles différentes.

Polypeptide pancréatique : Un autre membre de la famille du polypeptide pancréatique ayant des rôles physiologiques distincts.

Unicité

(His32,Leu34)-Neuropeptide Y (32-36) est unique en raison de sa séquence spécifique et de la présence d'histidine et de leucine aux positions 32 et 34, respectivement. Ce fragment conserve une partie de l'activité biologique du neuropeptide Y entier, mais avec des propriétés de liaison aux récepteurs et des effets physiologiques distincts.

Propriétés

IUPAC Name |

N-[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H54N14O6/c1-18(2)13-26(47-30(52)23(5-3-11-41-32(36)37)44-28(50)22(34)15-20-16-40-17-43-20)31(53)45-24(6-4-12-42-33(38)39)29(51)46-25(27(35)49)14-19-7-9-21(48)10-8-19/h7-10,16-18,22-26,48H,3-6,11-15,34H2,1-2H3,(H2,35,49)(H,40,43)(H,44,50)(H,45,53)(H,46,51)(H,47,52)(H4,36,37,41)(H4,38,39,42) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVILZDFWVWZRQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CN=CN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H54N14O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

742.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-chloro-3-(methylamino)benzo[b]thiophene-2-carboxylate](/img/structure/B12109133.png)

![(2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholine hydrochloride](/img/structure/B12109149.png)

![2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N,N-dimethylpropanamide](/img/structure/B12109155.png)

![Ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B12109157.png)

![[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]methanimidamide](/img/structure/B12109166.png)